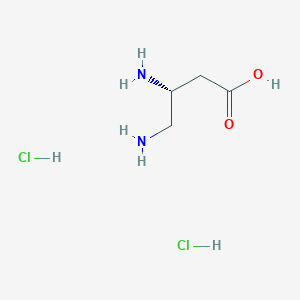

(R)-3,4-Diaminobutyric acid dihydrochloride

Vue d'ensemble

Description

“®-3,4-Diaminobutyric acid dihydrochloride” likely refers to a specific stereoisomer of 3,4-diaminobutyric acid that has been treated with hydrochloric acid to form a dihydrochloride salt . Dihydrochloride salts are commonly used in pharmaceuticals to improve water solubility .

Synthesis Analysis

While specific synthesis methods for “®-3,4-Diaminobutyric acid dihydrochloride” are not available, similar compounds such as piperazine derivatives can be synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines .

Molecular Structure Analysis

The molecular structure of a compound like “®-3,4-Diaminobutyric acid dihydrochloride” would likely be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . This method is commonly used for determining the structures of organic compounds .

Applications De Recherche Scientifique

Biological Significance and Synthetic Approaches

- (R)-3,4-Diaminobutyric acid and its derivatives are noted for their biological significance. These compounds, being part of the family of nonproteinogenic amino acids, are found in natural products and have various applications. They are used as building blocks for new molecule synthesis and in modifying peptidic entities to alter biological behavior. Beyond this, some derivatives have found applications in environmentally safe hydrogen production for fuel cells, as selective CO2 carriers, and in food chemistry as inhibitors of enzymes responsible for fruit and vegetable browning (Viso et al., 2011).

DNA Binding Applications

- Research on pyrrole-imidazole hairpin polyamides containing (R)-3,4-diaminobutyric acid reveals their use in recognizing DNA minor grooves. These hairpins show increased DNA-binding affinity in certain sequence compositions, indicating potential applications in genetic research and therapy (Dose et al., 2008).

Disinfection By-Products in Water Treatment

- In water treatment, (R)-3,4-diaminobutyric acid reacts with chlorine or chloramine to form disinfection by-products (DBPs). Studies on the formation, speciation, and toxicity of these DBPs are crucial for ensuring the safety of water treatment processes (Luo et al., 2020).

Therapeutic Applications in Glioma Treatment

- (R)-3,4-Diaminobutyric acid has been investigated for its potential in treating malignant glioma. Studies show its ability to induce tumor necrosis, indicating its potential as a therapeutic agent in cancer treatment (Ronquist et al., 2005).

Safety And Hazards

While specific safety data for “®-3,4-Diaminobutyric acid dihydrochloride” is not available, general safety guidelines for handling chemical substances suggest avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using the product, and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for a compound like “®-3,4-Diaminobutyric acid dihydrochloride” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic applications .

Propriétés

IUPAC Name |

(3R)-3,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSOFTBXTQXELE-HWYNEVGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435615 | |

| Record name | (R)-3,4-Diaminobutyric acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,4-Diaminobutyric acid dihydrochloride | |

CAS RN |

141318-79-8 | |

| Record name | (R)-3,4-Diaminobutyric acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

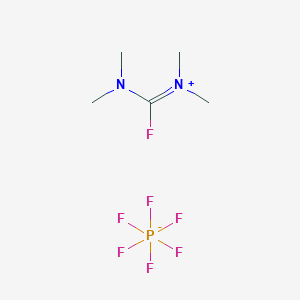

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)